molecular formula C14H10F3NO4S B12800441 Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- CAS No. 4974-76-9

Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)-

Cat. No.: B12800441
CAS No.: 4974-76-9
M. Wt: 345.30 g/mol
InChI Key: KEIHTRDBSLENNP-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- is a derivative of anthranilic acid, which is an aromatic acid with the formula C₆H₄(NH₂)(CO₂H). This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to the phenyl ring, making it a unique and valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- typically involves the reaction of anthranilic acid with p-(trifluoromethylsulfonyl)phenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in its observed therapeutic properties.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid: The parent compound with a simpler structure.

    N-(p-(trifluoromethyl)phenyl)anthranilic acid: A similar compound with a trifluoromethyl group instead of a trifluoromethylsulfonyl group.

    N-(p-(methylsulfonyl)phenyl)anthranilic acid: A compound with a methylsulfonyl group instead of a trifluoromethylsulfonyl group.

Uniqueness

Anthranilic acid, N-(p-(trifluoromethylsulfonyl)phenyl)- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various research and industrial applications.

Properties

CAS No.

4974-76-9

Molecular Formula

C14H10F3NO4S

Molecular Weight

345.30 g/mol

IUPAC Name

2-[4-(trifluoromethylsulfonyl)anilino]benzoic acid

InChI

InChI=1S/C14H10F3NO4S/c15-14(16,17)23(21,22)10-7-5-9(6-8-10)18-12-4-2-1-3-11(12)13(19)20/h1-8,18H,(H,19,20)

InChI Key

KEIHTRDBSLENNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F

Origin of Product

United States

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